molecular formula C28H40N6O2 B12607639 N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] CAS No. 646068-28-2

N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]

Cat. No.: B12607639
CAS No.: 646068-28-2
M. Wt: 492.7 g/mol
InChI Key: ITLLVFZJVDGTSF-UHFFFAOYSA-N
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Description

N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] is a bis-carboxamide compound featuring a hexane-1,6-diyl backbone symmetrically functionalized with pyridinylpiperidine carboxamide groups. For instance, sulfonamide derivatives (e.g., ) are synthesized using cyclodextrin-mediated phase-transfer catalysis, while bis-triazoles () are prepared via copper-catalyzed azide-alkyne cycloaddition. Structural characterization of such compounds typically employs NMR spectroscopy, mass spectrometry, and crystallographic tools like SHELX .

Properties

CAS No.

646068-28-2

Molecular Formula

C28H40N6O2

Molecular Weight

492.7 g/mol

IUPAC Name

1-pyridin-4-yl-N-[6-[(1-pyridin-4-ylpiperidine-4-carbonyl)amino]hexyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H40N6O2/c35-27(23-9-19-33(20-10-23)25-5-15-29-16-6-25)31-13-3-1-2-4-14-32-28(36)24-11-21-34(22-12-24)26-7-17-30-18-8-26/h5-8,15-18,23-24H,1-4,9-14,19-22H2,(H,31,35)(H,32,36)

InChI Key

ITLLVFZJVDGTSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCCCCCNC(=O)C2CCN(CC2)C3=CC=NC=C3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] typically involves the following steps:

    Formation of the Hexane Backbone: The hexane backbone can be synthesized through the reaction of hexane-1,6-diamine with suitable reagents.

    Attachment of Piperidine Rings: The piperidine rings are introduced through a nucleophilic substitution reaction, where the hexane backbone reacts with piperidine derivatives.

    Introduction of Pyridine Rings: The pyridine rings are attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of Carboxamide Groups:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide groups, converting them to amines.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products:

    Oxidation Products: N-oxides of the piperidine rings.

    Reduction Products: Amines derived from the carboxamide groups.

    Substitution Products: Functionalized pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its design allows for modulation of neurotransmitter systems, making it a candidate for conditions such as schizophrenia and other psychoses.

1.1. Mechanism of Action

N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] acts as an allosteric modulator of muscarinic receptors, particularly M4 receptors. This modulation enhances the efficacy of acetylcholine, which is crucial in cognitive functions.

1.2. Case Studies

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed improved binding affinities and selectivity towards M4 muscarinic receptors compared to traditional ligands . The results indicated a potential for reduced side effects commonly associated with direct agonists.

Materials Science Applications

Beyond medicinal uses, this compound serves as a versatile building block in materials science, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

2.1. Coordination Polymers

The incorporation of N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] into coordination polymers has been explored for its ability to enhance stability and functionality. These polymers can be utilized in catalysis and gas storage applications.

Property Value
Stability High (due to robust coordination)
Catalytic Activity Enhanced through metal coordination
Gas Storage Capacity Significant for CO2 and H2

2.2. Case Studies

Research has shown that MOFs incorporating this compound exhibit superior gas adsorption properties compared to traditional materials . For instance, a specific MOF demonstrated a CO2 uptake capacity exceeding 50 cm³/g at room temperature.

Analytical Chemistry Applications

N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] has also found applications in analytical chemistry as a reagent in various assays.

3.1. Chromatographic Techniques

This compound is utilized in high-performance liquid chromatography (HPLC) as a stationary phase modifier due to its ability to interact selectively with analytes.

Technique Application
HPLC Separation of complex mixtures
Mass Spectrometry Enhancing ionization efficiency

Mechanism of Action

The mechanism of action of N,N’-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Table 1: Comparison of Bis-Thiazolimines

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
8c (Chlorophenyl) 656 201–203 Cl, phenyl
8d (Bromophenyl) 744 211–213 Br, phenyl
8e (Nitrophenyl) 676 193–195 NO₂, phenyl
Target Compound ~700 (estimated) Not reported Pyridinylpiperidine

Bis-Triazole Derivatives

Compounds like N,N′-(hexane-1,6-diyl)bis(N-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-4-methylbenzenesulfonamide) () highlight bioactivity differences:

  • Functional Groups : Triazole rings enhance antibacterial activity (MIC: 2.25–75 µg/mL against B. subtilis and E. coli) and DNA cleavage efficiency (100 mg/mL concentration) .
  • Solubility : Sulfonamide groups improve aqueous solubility, especially when cyclodextrin complexes are used (e.g., β-CD increases solubility by 3.83 g/L) .

Urea and Sulfonamide Derivatives

  • Hydrogen Bonding : Urea-based analogs () form strong N–H⋯O bonds, influencing crystallinity and thermal stability. For example, 1,1′-(Hexane-1,6-diyl)bis(3-(pyridin-4-yl)urea) forms gels via supramolecular interactions .
  • Synthetic Methods : Sulfonamides () use aqueous-phase alkylation with cyclodextrin catalysts, contrasting with the target compound’s likely organic-phase synthesis.

Piperidine-Based Analogues

Compounds like N,N′-(hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide) () feature bulkier piperidine substituents, reducing solubility but enhancing steric hindrance. Such structural variations impact applications in catalysis or materials science.

Biological Activity

N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] is a complex organic compound featuring a hexane backbone that connects two piperidine rings, each substituted with a pyridine ring and a carboxamide group. This unique structural arrangement contributes to its potential biological activities, making it a subject of interest in pharmacological research.

Structural Characteristics

The compound's molecular formula is C22H30N4O2C_{22}H_{30}N_4O_2, with a molecular weight of approximately 414.56 g/mol. The presence of both piperidine and pyridine moieties enhances its potential interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.

Property Value
Molecular FormulaC22H30N4O2C_{22}H_{30}N_4O_2
Molecular Weight414.56 g/mol
Structural FeaturesHexane backbone, dual piperidine rings, pyridine substitutions

Synthesis

The synthesis of N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] typically involves multiple steps, including the formation of the hexane linker and subsequent attachment of the piperidine and pyridine moieties. This synthetic pathway is crucial for ensuring the compound's purity and bioactivity.

Antimicrobial Properties

Research indicates that compounds with similar structural features to N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] exhibit significant antimicrobial activity. For instance, derivatives containing piperidine rings have been shown to possess antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli . The incorporation of pyridine enhances these effects due to its ability to interact with microbial enzymes.

Enzyme Inhibition

Piperidine derivatives are known for their role as enzyme inhibitors. Studies have highlighted the effectiveness of similar compounds as acetylcholinesterase (AChE) inhibitors, which are vital in treating neurodegenerative diseases like Alzheimer's . The specific structure of N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] may offer enhanced binding affinity to AChE due to its dual piperidine configuration.

Anticancer Activity

Preliminary studies suggest that compounds related to N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] may also exhibit anticancer properties. Research has shown that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways .

Case Studies

  • Antimicrobial Screening : In a study assessing the antimicrobial efficacy of various piperidine derivatives, compounds similar to N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicated significant potential for clinical applications .
  • Enzyme Inhibition Studies : A docking study revealed that the compound could effectively bind to AChE, suggesting potential use in neuropharmacology. The binding affinity was comparable to known inhibitors, indicating that structural modifications could enhance efficacy .
  • Cytotoxicity Assays : In vitro assays showed that similar compounds induced cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. These findings support further exploration into the anticancer potential of N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide] .

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